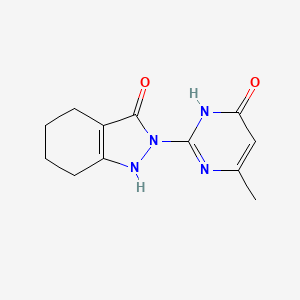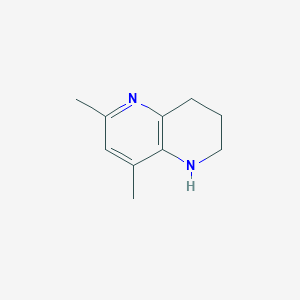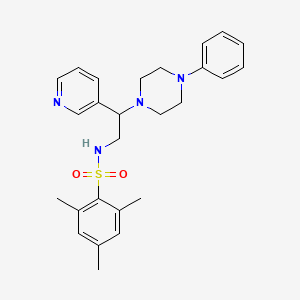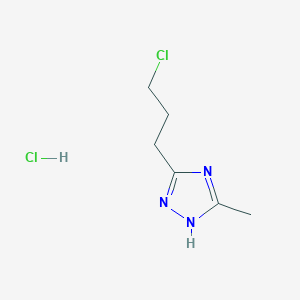
3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide is a chemical compound with the linear formula C14H6F5N3O5 . It has a molecular weight of 391.213 . This compound is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide moiety that is N-linked to a benzyl group . The compound has a linear formula of C14H6F5N3O5 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The compound has a molecular weight of 391.213 .Scientific Research Applications
Synthesis and Properties of Thermally Stable Polyimides
A novel diamine monomer containing a fluorene unit was synthesized via condensation and subsequent reduction, leading to the development of aromatic polyimides with pendent fluorenamide moieties. These polyimides demonstrated quantitative yields, good solubility in organic solvents, and high thermal stability, indicating their potential in high-performance materials applications (Rafiee & Golriz, 2014).
Advanced Sensing Materials
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, including those with a 3,5-dinitrophenyl group, were synthesized and found to exhibit significant color transitions in response to fluoride anions, highlighting their utility in naked-eye detection of fluoride in solutions. This colorimetric sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcasing the application of such compounds in environmental monitoring and analytical chemistry (Younes et al., 2020).
Novel Antipathogenic Agents
Research into acylthioureas, including derivatives with a 3,5-dichlorophenyl or a 3,5-dinitrophenyl group, demonstrated significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of such compounds in the development of new antimicrobial agents with specific activity against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Antitubercular Agents
N-Benzyl 3,5-dinitrobenzamides derived from PBTZ169 were identified as potent antitubercular agents, with compounds showing excellent in vitro activity against drug-susceptible Mycobacterium tuberculosis H37Rv strain and clinically isolated multidrug-resistant strains. This highlights the relevance of such compounds in the fight against tuberculosis, underscoring their potential as lead compounds for future drug discovery (Li et al., 2018).
Safety and Hazards
As with many chemical compounds, handling 3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide should be done with care. Sigma-Aldrich does not provide specific safety data for this compound . It’s always recommended to use personal protective equipment and follow safety protocols when handling chemical substances.
Properties
IUPAC Name |
3,5-dinitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F5N3O5/c14-7-8(15)10(17)12(11(18)9(7)16)19-13(22)4-1-5(20(23)24)3-6(2-4)21(25)26/h1-3H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGRCNMHRKGLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F5N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2770790.png)

![(4R)-4-((3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/no-structure.png)
![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2770794.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2770796.png)
![N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770797.png)





![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2770811.png)
acetonitrile](/img/structure/B2770812.png)

